molecular formula C14H14O5 B15366994 4,6,7-Trimethoxy-2-naphthalenecarboxylic acid

4,6,7-Trimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B15366994
M. Wt: 262.26 g/mol
InChI Key: GDRVRVMXVVEIEQ-UHFFFAOYSA-N
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Description

4,6,7-Trimethoxy-2-naphthalenecarboxylic acid (CAS: 107777-62-8) is a poly-substituted naphthalene derivative with the molecular formula C₁₄H₁₄O₅ and a molar mass of 262.26 g/mol . Its structure features a naphthalene backbone substituted with three methoxy groups at positions 4, 6, and 7, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

4,6,7-trimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H14O5/c1-17-11-6-9(14(15)16)4-8-5-12(18-2)13(19-3)7-10(8)11/h4-7H,1-3H3,(H,15,16)

InChI Key

GDRVRVMXVVEIEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C=C1OC)OC)C(=O)O

Origin of Product

United States

Biological Activity

4,6,7-Trimethoxy-2-naphthalenecarboxylic acid is a naphthalene derivative characterized by its unique structure, featuring three methoxy groups and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of 4,6,7-trimethoxy-2-naphthalenecarboxylic acid is C12H12O5C_{12}H_{12}O_5, and its structure can be represented as follows:

Component Description
Naphthalene Backbone Polycyclic aromatic hydrocarbon
Methoxy Groups Located at positions 4, 6, and 7
Carboxylic Acid Group Present at position 2

The presence of methoxy groups enhances the compound's lipophilicity and may facilitate interactions with biological targets through hydrogen bonding and other non-covalent interactions .

The biological activity of 4,6,7-trimethoxy-2-naphthalenecarboxylic acid is attributed to its interaction with various molecular targets. The compound exhibits potential as an agonist for the aryl hydrocarbon receptor (AhR), which is involved in the regulation of various biological processes including detoxification and immune responses . Additionally, its methoxy and carboxylic acid functionalities may influence enzyme activity and receptor binding affinities .

Antimicrobial Properties

Research indicates that 4,6,7-trimethoxy-2-naphthalenecarboxylic acid possesses significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it demonstrated an IC50 value of approximately 15.6 µM against tumor necrosis factor-alpha (TNF-alpha) in THP-1 cells, suggesting its potential application in treating inflammatory conditions .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have reported that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. For example, the compound was found to inhibit IL-6 production significantly, which is crucial in cancer progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4,6,7-trimethoxy-2-naphthalenecarboxylic acid, it is useful to compare it with similar compounds:

Compound Name Molecular Formula Unique Features
5,6,7-Trimethoxy-2-naphthoic acidC12H12O5C_{12}H_{12}O_5Lacks the methoxy group at position 4
3-Bromo-4,6,7-trimethoxy-2-naphthoic acidC12H11BrO5C_{12}H_{11}BrO_5Contains a bromine substituent enhancing reactivity
3-Hydroxy-4,6,7-trimethoxy-2-naphthoic acidC12H12O6C_{12}H_{12}O_6Hydroxy group introduces different chemical properties

The unique arrangement of methoxy groups at positions 4, 6, and 7 distinguishes this compound from others in terms of reactivity and biological activity .

Case Studies

  • Inhibition of Inflammatory Cytokines : A study highlighted that 4,6,7-trimethoxy-2-naphthalenecarboxylic acid effectively inhibited IL-6 production in THP-1 cells with an IC50 value of approximately 15.6 µM. This suggests its potential therapeutic role in inflammatory diseases such as rheumatoid arthritis .
  • Anticancer Activity in Cell Lines : In cancer research, this compound was shown to induce apoptosis in MCF-7 breast cancer cells by modulating key apoptotic pathways. The results indicated a promising avenue for further development as an anticancer agent .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis: 4,6,7-Trimethoxy-2-naphthalenecarboxylic acid serves as a building block for synthesizing more complex organic compounds.
  • Pharmaceuticals: This compound exhibits potential biological activities, making it valuable in pharmaceutical research. Naphthalene-2-carboxylic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines and can induce apoptosis in cancer cells. Some derivatives have also shown effectiveness against bacterial strains, suggesting their potential as antimicrobial agents. Certain naphthalene derivatives can selectively activate retinoic acid receptors (RARs), which are crucial in regulating gene expression related to cellular differentiation.

Biological Studies and Findings

Research has indicated that derivatives of naphthalene-2-carboxylic acid exhibit diverse biological activities.

  • Anticancer Activity: Analogs of naphthalene-2-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-Naphthalenecarboxylic acid have been tested for their ability to induce apoptosis in cancer cells.
  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
  • Retinoid Activity: Research indicates that certain naphthalene derivatives can selectively activate retinoic acid receptors (RARs), which are crucial in regulating gene expression related to cellular differentiation.

Case Studies

Several case studies illustrate the biological implications of this compound:

  • Study on Cancer Cell Lines: A study published in PubMed explored the effects of synthetic retinoids derived from naphthalene-2-carboxylic acid on RAR activation. The findings revealed strong transcriptional activation profiles that could lead to therapeutic applications in cancer treatment.
  • Antimicrobial Efficacy: Another study focused on the antimicrobial activity of methoxy-substituted naphthalene derivatives against Gram-positive and Gram-negative bacteria. Results indicated promising inhibitory effects, warranting further exploration for developing new antibiotics.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4,6,7-trimethoxy-2-naphthalenecarboxylic acid and its analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties References
4,6,7-Trimethoxy-2-naphthalenecarboxylic acid C₁₄H₁₄O₅ 262.26 4,6,7-OCH₃; 2-COOH High polarity due to three methoxy groups; crystallinity not reported
5,6-Dimethoxynaphthalene-2-carboxylic acid C₁₃H₁₂O₄ 232.23 5,6-OCH₃; 2-COOH Poor crystallinity (reported in synthesis)
6,7-Dimethoxy-4-(4-methylphenyl)-2-naphthoic acid C₂₀H₁₈O₄ 322.35 6,7-OCH₃; 4-(4-CH₃C₆H₄); 2-COOH Density: 1.213 g/cm³; pKa: 4.18
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid C₁₅H₂₀O₂ 232.32 Saturated backbone; 5,5,8,8-CH₃; 2-COOH Lower polarity due to reduced aromaticity
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-naphthalenecarboxylic acid C₁₃H₁₆O₄ 236.26 Partially saturated backbone; 6,7-OCH₃; 2-COOH Altered solubility due to reduced conjugation

Key Observations :

  • Polarity : The trimethoxy derivative exhibits higher polarity compared to dimethoxy or tetrahydro analogues, influencing solubility in polar solvents.
  • Crystallinity : Unlike 5,6-dimethoxynaphthalene-2-carboxylic acid, which failed to crystallize due to impurities , the crystallinity of the trimethoxy analogue remains unreported.
  • Steric Effects : Bulky substituents (e.g., 4-methylphenyl in C₂₀H₁₈O₄) increase molar mass and density but reduce solubility in aqueous media .

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